N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O7S/c1-13-11-14(5-6-15(13)27-3)29(24,25)21-8-4-9-28-16(21)12-20-18(23)17(22)19-7-10-26-2/h5-6,11,16H,4,7-10,12H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRHPUQKVIPWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCOC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps:
Formation of the Oxazinan Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonation reaction, often using sulfonyl chlorides in the presence of a base.
Attachment of the Methoxy Group: The methoxy group is typically introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Final Coupling: The final step involves coupling the oxazinan derivative with ethanediamide under suitable conditions, often using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include thiols and sulfides.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazinan ring and benzenesulfonyl group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The methoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Sulfonamide Derivatives
*Calculated based on molecular formula (C20H28N3O7S).
Research Findings
Functional Implications
- Electronic Effects : Electron-donating methoxy/methyl groups on the sulfonyl aryl ring may enhance solubility and reduce reactivity compared to electron-withdrawing substituents (e.g., -F, -Cl) .
- Steric and Conformational Factors : The 6-membered oxazinan ring in the target likely offers greater conformational flexibility than 5-membered oxazolidin derivatives .
Biological Activity
N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, mechanisms of action, and biological evaluations.
Chemical Structure and Properties
The compound features a unique structure that includes an oxazinan ring, methoxy groups, and a sulfonyl moiety. Its molecular formula is , with a molecular weight of approximately 441.5 g/mol. The intricate arrangement of functional groups contributes to its biological reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 872985-96-1 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against a range of Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin in some cases .
Minimum Inhibitory Concentration (MIC)
The compound's MIC values against various bacterial strains have been documented as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.004 |
| Enterobacter cloacae | 0.008 |
These results indicate that the compound is particularly potent against E. coli and En. cloacae, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promising anticancer activity. Preclinical studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including human breast cancer (MCF-7) and ovarian carcinoma (A2780) .
Cytotoxicity Studies
The cytotoxic effects were evaluated using the MTT assay, revealing significant antiproliferative activity with IC50 values ranging from 4.47 to 52.8 μM for selected analogs derived from similar structures . The most effective compounds demonstrated cell cycle arrest at the G2/M phase, indicating a mechanism that disrupts normal cell division.
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. It is suggested that the compound modulates enzyme activities and cellular pathways critical for microbial survival and cancer cell proliferation .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A comparative analysis revealed that derivatives of this compound exhibited enhanced antibacterial activity compared to traditional antibiotics across multiple bacterial strains.
- Cancer Cell Line Evaluation : In vitro studies on cancer cell lines demonstrated that the compound effectively induced apoptosis and inhibited tubulin polymerization, which is crucial for cancer cell division .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
